N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide: is a complex organic compound with a unique structure that combines benzimidazole, pyrrole, and thiopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole and thiopyran rings. Key steps include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Pyrrole Introduction: The pyrrole ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Thiopyran Formation: The thiopyran ring is formed through a cyclization reaction involving a thioether precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA, potentially inhibiting DNA replication and transcription. The pyrrole and thiopyran rings may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved are still under investigation, but the compound is believed to interfere with key cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties. This structural complexity can lead to enhanced binding specificity and potency in its applications.
Properties
Molecular Formula |
C24H32N4OS |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C24H32N4OS/c1-19(2)18-28-21-8-4-3-7-20(21)26-22(28)9-12-25-23(29)17-24(10-15-30-16-11-24)27-13-5-6-14-27/h3-8,13-14,19H,9-12,15-18H2,1-2H3,(H,25,29) |
InChI Key |
LKTOURMRSIOVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
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